![molecular formula C22H23N3O2 B2516946 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 874147-27-0](/img/no-structure.png)

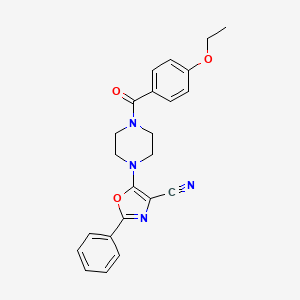

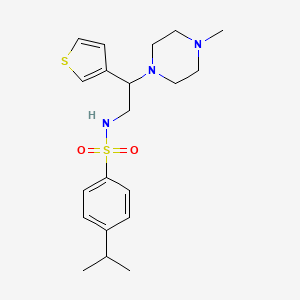

5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the pyrrolopyrazole core, hydroxyphenyl and isopropylphenyl substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrazole derivatives and their synthesis, characterization, and potential biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, where a Knoevenagel approach is used followed by cyclocondensation . Similarly, the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives involves the conversion of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, and further validated by single crystal X-ray diffraction studies . The stability of the crystal structure is frequently attributed to intermolecular interactions like hydrogen bonding and π-π stacking . These techniques and observations would be relevant for analyzing the molecular structure of "5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can vary, but selective hydrolysis and condensation reactions are common in their synthesis . For instance, the selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a key step in synthesizing bicyclic heteroaryl carboxyaldehydes . The compound may also undergo similar reactions, which could be explored for the synthesis of related derivatives or for functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents and molecular structure. For example, the antioxidant properties of some pyrazole compounds are evaluated using DPPH and hydroxyl radical scavenging methods . Additionally, the biological activities, such as antimitotic or antimicrobial effects, are often assessed in vitro . These properties and evaluations could provide a basis for predicting the behavior of "5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one" in biological systems and its potential applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one' involves the synthesis of the pyrrolo[3,4-c]pyrazole ring system followed by the addition of the ethyl and isopropyl groups and the hydroxyphenyl group. The final step involves the formation of the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one ring system.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "4-isopropylbenzaldehyde", "hydrazine hydrate", "ethyl iodide", "sodium ethoxide", "sodium hydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "pyridine" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydroxyphenyl)hydrazine from 2-hydroxybenzaldehyde and hydrazine hydrate in acetic acid", "Step 2: Synthesis of 3-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione from 2-(2-hydroxyphenyl)hydrazine and ethyl acetoacetate in acetic acid", "Step 3: Synthesis of 4-(4-isopropylphenyl)-1H-pyrrole-2,5-dione from 4-isopropylbenzaldehyde and ethyl acetoacetate in acetic acid", "Step 4: Synthesis of 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-1H-pyrrole-2,5-dione from 3-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione, 4-(4-isopropylphenyl)-1H-pyrrole-2,5-dione, ethyl iodide, sodium ethoxide, and sodium hydride in DMF", "Step 5: Synthesis of 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)pyrrolo[3,4-c]pyrazole from 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-1H-pyrrole-2,5-dione and sodium azide in DMF", "Step 6: Synthesis of 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one from 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)pyrrolo[3,4-c]pyrazole, sodium borohydride, and acetic anhydride in THF", "Step 7: Synthesis of 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one from 5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, phosphorus oxychloride, and pyridine in dichloromethane" ] } | |

Número CAS |

874147-27-0 |

Nombre del producto |

5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |

Fórmula molecular |

C22H23N3O2 |

Peso molecular |

361.445 |

Nombre IUPAC |

5-ethyl-3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |

InChI |

InChI=1S/C22H23N3O2/c1-4-25-21(15-11-9-14(10-12-15)13(2)3)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-13,21,26H,4H2,1-3H3,(H,23,24) |

Clave InChI |

IRFDXWXDLZKXTQ-UHFFFAOYSA-N |

SMILES |

CCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)